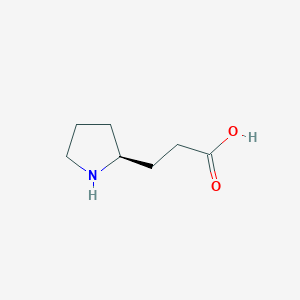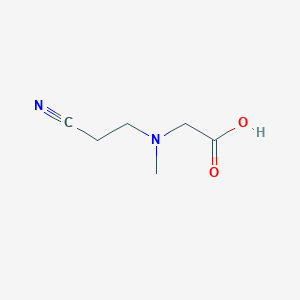
(S)-3-(Pyrrolidin-2-yl)propanoic acid
Vue d'ensemble
Description
(S)-3-(Pyrrolidin-2-yl)propanoic acid, also known as (S)-PPA, is an amino acid derivative that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been shown to have a range of biochemical and physiological effects, making it an important tool for understanding various biological processes.
Mécanisme D'action
(S)-PPA acts as a selective agonist for the group III metabotropic glutamate receptors, specifically mGluR4 and mGluR8. These receptors are involved in the regulation of neurotransmitter release and synaptic plasticity, which are important processes for learning and memory.
Biochemical and Physiological Effects:
(S)-PPA has been shown to have a range of biochemical and physiological effects, including the inhibition of glutamate release and the modulation of synaptic transmission. It has also been shown to have neuroprotective effects, which may make it a potential treatment for various neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (S)-PPA in lab experiments is its selectivity for the group III metabotropic glutamate receptors. This allows researchers to specifically target these receptors without affecting other glutamate receptors. However, one limitation is that (S)-PPA is not very soluble in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for research involving (S)-PPA. One area of interest is the development of new drugs that target the group III metabotropic glutamate receptors, which may have potential therapeutic applications for various neurological disorders. Another area of interest is the use of (S)-PPA as a tool for studying the role of glutamate receptors in various diseases, such as Parkinson's disease and depression.
Applications De Recherche Scientifique
(S)-PPA has been used in a variety of scientific research applications, including studies on neurotransmitter release, synaptic plasticity, and neuronal excitability. It has also been used in studies on the role of glutamate receptors in various diseases, such as epilepsy and Alzheimer's disease.
Propriétés
IUPAC Name |
3-[(2S)-pyrrolidin-2-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c9-7(10)4-3-6-2-1-5-8-6/h6,8H,1-5H2,(H,9,10)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDODKLFTVMWQL-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50653101 | |
| Record name | 3-[(2S)-Pyrrolidin-2-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50653101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63328-10-9 | |
| Record name | 3-[(2S)-Pyrrolidin-2-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50653101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![6-Benzyl-4,5,6,7-tetrahydro-1h-pyrazolo[3,4-c]pyridine](/img/structure/B1499185.png)




